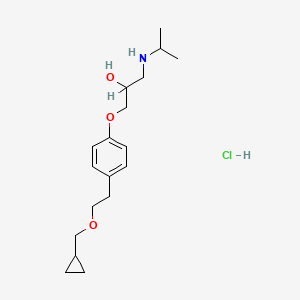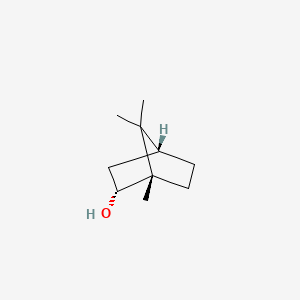
(E)-CefpodoximeProxetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as bronchitis, pneumonia, gonorrhea, and infections of the skin, ear, throat, and urinary tract.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Cefpodoxime Proxetil involves several steps, starting from the core cephalosporin structure. The key steps include:
Acylation: The cephalosporin nucleus is acylated with a suitable acylating agent.
Esterification: The resulting compound undergoes esterification to form the proxetil ester.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of (E)-Cefpodoxime Proxetil typically involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Cefpodoxime Proxetil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in (E)-Cefpodoxime Proxetil is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin nucleus.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions in the presence of esterases.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Cefpodoxime: The active form released upon hydrolysis.
Various derivatives: Formed through oxidation, reduction, and substitution reactions.
Aplicaciones Científicas De Investigación
(E)-Cefpodoxime Proxetil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins.
Biology: Employed in studies investigating bacterial resistance mechanisms.
Medicine: Extensively researched for its efficacy in treating various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and delivery systems.
Mecanismo De Acción
(E)-Cefpodoxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and eventually causes bacterial cell lysis and death.
Comparación Con Compuestos Similares
- Cefixime
- Cefdinir
- Cefditoren Pivoxil
Comparison: (E)-Cefpodoxime Proxetil is unique due to its high oral bioavailability and broad-spectrum activity. Compared to cefixime and cefdinir, it has a more favorable pharmacokinetic profile, allowing for less frequent dosing. Cefditoren Pivoxil, like (E)-Cefpodoxime Proxetil, is also a prodrug, but (E)-Cefpodoxime Proxetil is often preferred due to its better tolerance and fewer side effects.
Propiedades
Fórmula molecular |
C21H27N5O9S2 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+ |
Clave InChI |
LTINZAODLRIQIX-DHRITJCHSA-N |
SMILES isomérico |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |
SMILES canónico |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)






![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)

